molecular formula C20H24O2 B14201907 1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- CAS No. 848846-31-1

1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl-

Cat. No.: B14201907
CAS No.: 848846-31-1
M. Wt: 296.4 g/mol
InChI Key: BHJCUVJDGOQYFE-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- is an organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with multiple methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenol derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives.

Scientific Research Applications

1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-2-Benzopyran-1-ol, 3,4-dihydro-4,4,6,7,8-pentamethyl-1-phenyl- stands out due to its multiple methyl groups and phenyl substitution, which confer unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

848846-31-1

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4,4,6,7,8-pentamethyl-1-phenyl-3H-isochromen-1-ol

InChI

InChI=1S/C20H24O2/c1-13-11-17-18(15(3)14(13)2)20(21,22-12-19(17,4)5)16-9-7-6-8-10-16/h6-11,21H,12H2,1-5H3

InChI Key

BHJCUVJDGOQYFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)C(OCC2(C)C)(C3=CC=CC=C3)O

Origin of Product

United States

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